

An In-depth Technical Guide to the Physical Properties of Decanoyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Decanoyl chloride*

Cat. No.: *B1670087*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **decanoyl chloride** (CAS No. 112-13-0), a versatile intermediate used in various chemical syntheses.^{[1][2]} The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Data

Decanoyl chloride, also known as capric acid chloride or caprinoyl chloride, is an acyl chloride with the linear formula $\text{CH}_3(\text{CH}_2)_8\text{COCl}$.^{[1][3][4]} It is a colorless to pale yellow liquid with a pungent odor. This compound is highly reactive, particularly with water, alcohols, and amines.

Table 1: Summary of Physical Properties of **Decanoyl Chloride**

Property	Value	Source(s)
Molecular Formula	<chem>C10H19ClO</chem>	
Molecular Weight	190.71 g/mol	
Appearance	Clear, colorless to pale yellow liquid	
Odor	Pungent	
Density	0.919 g/mL at 25 °C	
Melting Point	-34.5 °C to -33.99 °C	
Boiling Point	230-236 °C at 760 mmHg (standard pressure) 94-96 °C at 5 mmHg	
Flash Point	106-110 °C	
Refractive Index	n _{20/D} 1.441	
Solubility	Soluble in acetone and other organic solvents like ether. Insoluble in water.	
Vapor Density	6.57 (vs air)	

Experimental Protocols for Property Determination

The following are detailed methodologies for determining the key physical properties of liquid compounds such as **decanoyl chloride**.

1. Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The capillary method is a common and efficient technique for determining the boiling point of small liquid samples.

- Apparatus:

- Thiele tube or similar heating bath (e.g., metal heating block).
- Thermometer.
- Small test tube.
- Capillary tube (sealed at one end).
- Heat source (e.g., Bunsen burner or hot plate).

- Procedure:
 - A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
 - The test tube is attached to a thermometer and placed in a heating bath.
 - The apparatus is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and escapes.
 - Heating is continued until a rapid and continuous stream of bubbles is observed exiting the capillary tube. This indicates the vapor of the liquid has replaced the air.
 - The heat source is removed, and the apparatus is allowed to cool.
 - The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Workflow for Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the boiling point of a liquid.

2. Determination of Density

Density is the mass of a substance per unit volume. For a liquid like **decanoyl chloride**, this can be determined by measuring the mass of a known volume.

- Apparatus:

- Graduated cylinder or pycnometer (for higher accuracy).
 - Analytical balance.

- Procedure:

- Measure and record the mass of a clean, dry graduated cylinder.
 - Add a specific volume of **decanoyl chloride** to the graduated cylinder (e.g., 10 mL). Record the exact volume.
 - Measure and record the combined mass of the graduated cylinder and the liquid.
 - Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.
 - Calculate the density using the formula: Density = Mass / Volume.
 - The procedure can be repeated with different volumes to ensure accuracy, and the results can be averaged.

3. Determination of Melting Point

While **decanoyl chloride** is a liquid at room temperature, its melting point (the temperature at which it transitions from solid to liquid) is an important characteristic.

- Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube).

- Capillary tubes.
- Thermometer.
- Cooling bath (to solidify the sample).
- Procedure:
 - The liquid sample is first solidified by cooling it below its expected melting point.
 - A small amount of the solidified sample is introduced into a capillary tube.
 - The capillary tube is placed in the melting point apparatus.
 - The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the melting point.
 - The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire solid has turned into a clear liquid. For a pure substance, this range should be narrow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. novaphene.com [novaphene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Decanoyl chloride 98 112-13-0 [sigmaaldrich.com]
- 4. Decanoyl chloride [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Decanoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1670087#what-are-the-physical-properties-of-decanoyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com